
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol is a chemical compound that features a cyclopentanol core substituted with a 3,5-dimethylpiperazin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3,5-dimethylpiperazine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide. The process may involve multiple steps, including the formation of intermediates and subsequent reduction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents or other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, influencing its biological effects.
Comparison with Similar Compounds
- 1-((4-Methylpiperazin-1-yl)methyl)cyclopentan-1-ol
- 1-((3,5-Dimethylpyrazol-1-yl)methyl)cyclopentan-1-ol
Comparison: 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol is unique due to the presence of the 3,5-dimethylpiperazine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-[(3,5-dimethylpiperazin-1-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-10-7-14(8-11(2)13-10)9-12(15)5-3-4-6-12/h10-11,13,15H,3-9H2,1-2H3 |
InChI Key |
KWFTZARTLNRBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)CC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)
![4-Bromo-6-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13335951.png)
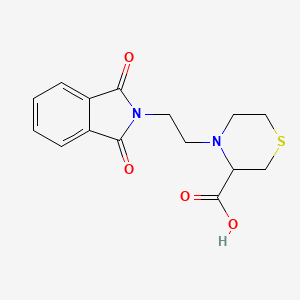
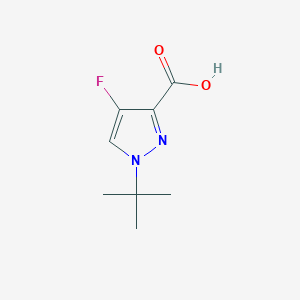
![4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)
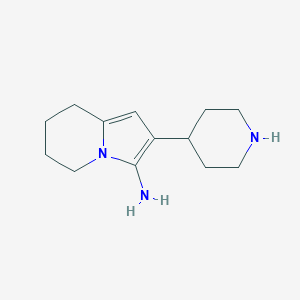
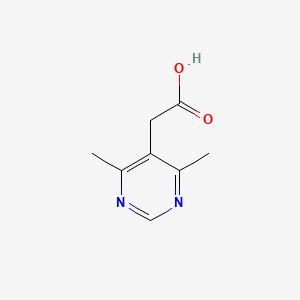
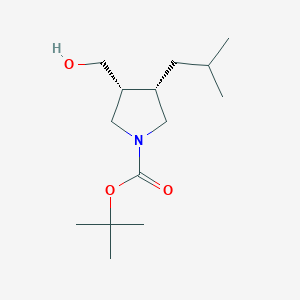


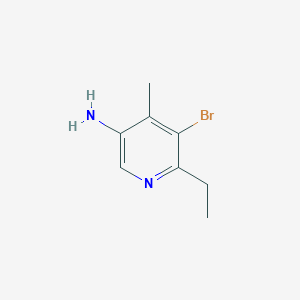
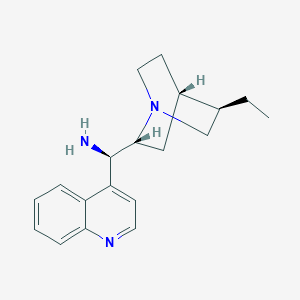
![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)

